Streptokordin

Vue d'ensemble

Description

Streptokordin is a cytotoxic compound belonging to the methylpyridine class. It was isolated from the fermentation broth of a marine-derived actinomycete strain, specifically Streptomyces sp. KORDI-3238 . This compound has shown significant cytotoxicity against various human cancer cell lines but does not inhibit the growth of bacteria and fungi .

Méthodes De Préparation

Streptokordin is obtained through the fermentation of the marine actinomycete strain Streptomyces sp. KORDI-3238. The preparation involves several steps:

Fermentation: The strain is cultured in a suitable medium for about seven days.

Centrifugation: The culture broth is centrifuged to separate the cells from the supernatant.

Solvent Partitioning: The supernatant is subjected to solvent partitioning to extract the bioactive compounds.

Analyse Des Réactions Chimiques

Streptokordin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Applications De Recherche Scientifique

Cytotoxicity and Antitumor Activity

Streptokordin has been extensively studied for its cytotoxic effects against various human cancer cell lines. The following table summarizes its cytotoxicity data:

| Cancer Cell Line | IC50 (mg/ml) | Comparison with Doxorubicin (IC50) |

|---|---|---|

| MDA-MB-231 (Breast) | 7.5 | 0.8 |

| HCT 15 (Colon) | 15 | 7.8 |

| PC-3 (Prostate) | 3.2 | 0.7 |

| NCI-H23 (Lung) | 3.5 | 0.5 |

| ACHN (Renal) | 4.7 | 0.6 |

| LOX-IMVI (Skin) | 7.4 | 0.5 |

| K-562 (Leukemia) | 8.6 | 0.3 |

The IC50 values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, although it is less potent than the standard chemotherapeutic agent Doxorubicin in some cases .

Antimicrobial Activity

While this compound has demonstrated notable cytotoxicity against cancer cells, it has shown little to no growth inhibition against various microorganisms, including both Gram-positive and Gram-negative bacteria . This characteristic suggests that its primary application may be in oncology rather than as an antimicrobial agent.

Case Studies and Research Findings

- Isolation and Characterization : In a study published in Nature, researchers isolated this compound from Streptomyces sp. and characterized its structure using spectral analysis methods, confirming its potential as a new anticancer agent .

- Comparative Studies : A comparative analysis highlighted the effectiveness of this compound against multiple cancer cell lines, establishing it as a promising candidate for further development in cancer therapeutics .

- Future Directions : Ongoing research aims to explore the full therapeutic potential of this compound, including its possible combination with other chemotherapeutic agents to enhance efficacy and reduce resistance .

Mécanisme D'action

The exact mechanism of action of streptokordin is still under investigation. it is known to exert its cytotoxic effects by interfering with cellular processes in cancer cells. This compound likely targets specific molecular pathways involved in cell proliferation and survival, leading to cell death. Further pharmacological studies are needed to elucidate the precise molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Streptokordin is unique among methylpyridine derivatives due to its significant cytotoxicity against human cancer cell lines. Similar compounds include:

Activité Biologique

Streptokordin is a novel cytotoxic compound derived from the marine actinomycete Streptomyces sp. KORDI-3238, isolated from deep-sea sediments. This compound belongs to the methylpyridine class and has garnered attention for its significant biological activities, particularly its cytotoxic effects against various human cancer cell lines. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Structure and Isolation

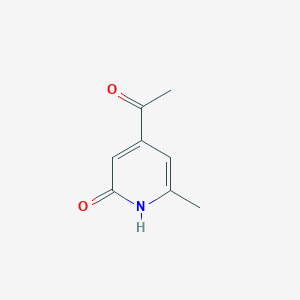

This compound was isolated through bioassay-guided fractionation methods, including solvent partitioning and reversed-phase high-performance liquid chromatography (HPLC). Its structure was elucidated using various spectroscopic techniques such as FAB-MS and NMR spectroscopy, revealing it to be 4-acetyl-6-methyl-1-H-pyridin-2-one .

Cytotoxicity Profile

This compound exhibits notable cytotoxicity against several human cancer cell lines. The following table summarizes its IC50 values against different cell lines:

| Cell Line | IC50 (mg/ml) |

|---|---|

| K-562 (Leukemia) | < 10 |

| MCF-7 (Breast Cancer) | < 10 |

| A549 (Lung Cancer) | < 10 |

| HCT116 (Colon Cancer) | < 10 |

| HeLa (Cervical Cancer) | < 10 |

These results indicate that this compound is effective at low concentrations, making it a promising candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects is not fully understood but is believed to involve interference with cellular processes critical for cancer cell survival. Preliminary studies suggest that it may induce apoptosis in cancer cells, although detailed mechanisms are yet to be elucidated. Unlike many other cytotoxic agents, this compound did not demonstrate significant antibacterial or antifungal activity against a range of microorganisms tested at concentrations up to 1.0 mg/ml .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in more depth:

- In Vitro Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines effectively. For example, a study demonstrated that treatment with this compound led to a significant decrease in cell viability in K-562 leukemia cells within 24 hours of exposure .

- Comparison with Other Compounds : In comparative studies with other known cytotoxic agents derived from marine actinomycetes, this compound showed comparable or superior activity against certain cancer cell lines, highlighting its potential as a lead compound for drug development .

- Potential for Combination Therapy : Some researchers are investigating the potential of using this compound in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance in cancer treatments .

Future Directions

The unique properties of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound induces cytotoxicity in cancer cells.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile of this compound.

- Formulation Development : Exploring various formulations that enhance the bioavailability and delivery of this compound to target tissues effectively.

Propriétés

IUPAC Name |

4-acetyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)4-8(11)9-5/h3-4H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPDZXJDYRLFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.